molecular formula C11H16ClNO2 B1421383 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride CAS No. 1235439-48-1

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride

Cat. No. B1421383
M. Wt: 229.7 g/mol
InChI Key: JNPQBZNFTICOHJ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride” is a chemical compound that combines sulfonamide and benzodioxane fragments in its framework . It has been used in the fabrication of new antibacterial compounds .


Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of this compound includes sulfonamide and benzodioxane fragments . The presence of a small-sized electron-donating group at the ortho-position imparts the molecule with considerable antibacterial potential .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its antibacterial potential . It has been found to inhibit the growth of bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research indicates the utility of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives in the synthesis of compounds with promising antibacterial and antifungal properties. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine showed suitable antibacterial and antifungal potential, highlighting the role of such derivatives in developing new antimicrobial agents (Abbasi et al., 2020).

Anticonvulsant Activity

Derivatives based on 2,3-dihydro-1,4-benzodioxin-6-yl have been studied for their anticonvulsant activity, providing a potential pathway for the development of new anticonvulsant drugs (Arustamyan et al., 2019).

Anti-diabetic Agents

The synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides has been explored for their anti-diabetic potentials, with some compounds demonstrating weak to moderate activity against α-glucosidase enzyme. This suggests a potential for such derivatives in managing type-2 diabetes (Abbasi et al., 2023).

Alzheimer's Disease and Type-2 Diabetes

A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been synthesized, exhibiting moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes. These findings suggest the utility of such compounds as therapeutic agents for Alzheimer's disease and type-2 diabetes (Abbasi et al., 2019).

Antibacterial Agents

New N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides have been synthesized with significant antibacterial activity against various bacterial strains, indicating their value as potential antibacterial agents (Abbasi et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties . Given its potential as a biofilm inhibitor, it could be further studied for its effectiveness against other bacterial strains .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9;/h3-4,7H,5-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPQBZNFTICOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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